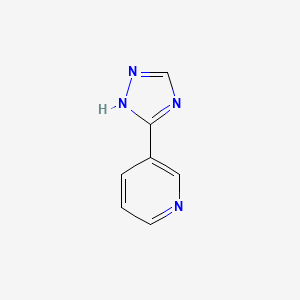

3-(1H-1,2,4-triazol-3-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUBXXBFRUAXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177771 | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-63-3 | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h 1,2,4 Triazol 3 Yl Pyridine and Its Functionalized Derivatives

Foundational Synthetic Routes to the 1,2,4-Triazole (B32235) Heterocycle Integrated with Pyridine (B92270)

The fundamental approaches to constructing the 1,2,4-triazole ring fused to a pyridine moiety can be broadly categorized into cycloaddition reactions and condensation/cyclization protocols. These methods form the bedrock of synthetic strategies targeting 3-(1H-1,2,4-triazol-3-yl)pyridine and its derivatives.

Cycloaddition Reactions for Triazole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and versatile method for the construction of five-membered heterocyclic rings like the 1,2,4-triazole. These reactions involve the combination of a three-atom component with a two-atom component to form the triazole ring. In the context of synthesizing pyridyl-substituted triazoles, this typically involves the reaction of a pyridine-containing nitrile with a hydrazine (B178648) derivative or the use of pyridyl-substituted nitrilimines.

Recent advancements have highlighted mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions as an efficient method for synthesizing 1,2,4-triazolo derivatives. mdpi.com This approach offers advantages in terms of functional-group compatibility, scalability, and reduced reaction times without the need for solvents. mdpi.com

Condensation and Cyclization Protocols from Precursor Molecules

Condensation and subsequent cyclization of linear precursor molecules is a widely employed and classical strategy for the synthesis of the 1,2,4-triazole ring. These methods often involve the reaction of pyridine-containing amidines, hydrazides, or related derivatives.

A common approach involves the reaction of isonicotinic acid hydrazide with carbon disulfide in a basic medium to yield 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol. This intermediate can then be converted to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by treatment with hydrazine hydrate (B1144303). mdpi.comnsf.govasianpubs.org

Another established method is the Pellizzari reaction, which involves the condensation of an amide and a hydrazide at high temperatures to form a 1,2,4-triazole. nih.gov Similarly, the Einhorn–Brunner reaction utilizes the condensation of an imide with an alkyl hydrazine to produce an isomeric mixture of 1,2,4-triazoles. nih.gov One-pot, three-component reactions based on the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines have also been developed, offering a rapid and efficient route to unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov

Targeted Synthesis of this compound Core

Building upon the foundational routes, specific methodologies have been developed and optimized for the targeted synthesis of the this compound core and its isomers.

Specific Reaction Pathways and Methodological Advancements

The synthesis of the this compound core can be achieved through several specific pathways. One notable method starts from commercially available methyl-5-bromonicotinate, which is converted in two steps to the corresponding hydrazide in high yield. nih.gov This hydrazide can then be reacted with various substituted isothiocyanates, followed by intramolecular cyclization in the presence of aqueous sodium hydroxide, to generate 1,2,4-triazole-3-thiones. nih.gov These thiones serve as key intermediates for further derivatization. nih.gov

Microwave-assisted synthesis has emerged as a significant advancement, drastically reducing reaction times compared to conventional heating methods. nih.gov For instance, reactions that would typically require several hours can be completed in minutes with improved yields under microwave irradiation. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl-5-bromonicotinate | 1. Hydrazine hydrate2. R-NCS3. 10% aq. NaOH | 5-(5-bromopyridin-3-yl)-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thione | 70-99% (cyclization step) | nih.gov |

| Isonicotinic acid | Hydrazine | 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | 9% (overall) | mdpi.comresearchgate.net |

| Isonicotinonitrile | Hydrazine | 4-Amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole | - | mdpi.comresearchgate.net |

Synthesis of Isomeric and Positional Variants of Triazolylpyridines

The synthesis of isomeric triazolylpyridines, such as 2-(1H-1,2,4-triazol-3-yl)pyridine and 4-(1H-1,2,4-triazol-3-yl)pyridine, often utilizes similar foundational synthetic strategies, with the starting pyridine precursor determining the final substitution pattern. For instance, starting from picolinic, nicotinic, or isonicotinic acid hydrazides allows for the synthesis of the corresponding 2-, 3-, or 4-pyridyl substituted 1,2,4-triazoles. researchgate.net

The synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole has been achieved by heating isonicotinic acid with hydrazine, which initially produces a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the desired product. mdpi.comresearchgate.net Subsequent deamination of the mixture yields the pure 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. mdpi.comresearchgate.net

Derivatization Strategies for Enhancing Molecular Diversity and Functionalization

The core structure of this compound offers multiple sites for functionalization, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Common derivatization strategies include N-alkylation and N-arylation of the triazole ring, as well as substitution on the pyridine ring.

N-arylation of 1H-1,2,4-triazole can be effectively achieved using copper-catalyzed cross-coupling reactions with aryl halides. asianpubs.org The choice of ligand and solvent can influence the efficiency of these reactions. asianpubs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, are also powerful tools for introducing a wide range of substituents onto both the pyridine and triazole rings, provided a suitable handle like a halogen atom is present. sigmaaldrich.com

For instance, the 1,2,4-triazole-3-thione intermediates mentioned earlier can be readily S-alkylated with various benzyl (B1604629) or alkyl halides to produce a diverse range of 3-thio-1,2,4-triazole derivatives. nih.gov The Mitsunobu reaction offers an alternative method for the alkylation of these thiol-containing triazoles. nih.gov

Furthermore, halogenation of the pyridine ring can provide a handle for subsequent cross-coupling reactions. While direct halogenation of pyridines can be challenging, methods involving Zincke imine intermediates have been developed for the selective 3-halogenation of pyridines under mild conditions. nsf.govnih.govchemrxiv.org

| Reaction Type | Reagents | Position of Derivatization | Product Type | Reference |

| S-Alkylation | R-X (alkyl/benzyl halide) | Sulfur of triazole-3-thione | 3-(Alkyl/benzylthio)-1,2,4-triazole | nih.gov |

| N-Arylation | Ar-I, Cu2O, Cs2CO3, N-ligand | Nitrogen of triazole ring | N-Aryl-1,2,4-triazole | asianpubs.org |

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst | Pyridine or triazole ring (with halogen) | Aryl-substituted triazolylpyridine | sigmaaldrich.com |

| Halogenation | NIS or NBS (via Zincke imine) | 3-position of pyridine ring | 3-Halopyridyl-1,2,4-triazole | nsf.govnih.govchemrxiv.org |

Chemical Modifications on the Pyridine Moiety

The pyridine ring within the this compound scaffold is amenable to various chemical transformations, allowing for the fine-tuning of the molecule's properties. One common modification is the alkylation of the pyridine nitrogen atom to form pyridinium salts. For instance, reacting a triazolo-thiadiazole-pyridine derivative with alkyl bromides such as ethyl bromide, propyl bromide, or pentyl bromide yields the corresponding N-alkyl pyridinium bromide derivatives. This transformation not only alters the electronic properties of the pyridine ring but can also enhance the solubility of the compound in aqueous media, a desirable characteristic for certain applications. mdpi.com

Another strategy involves introducing substituents onto the pyridine ring itself, although this is often accomplished by using a pre-functionalized pyridine derivative as the starting material for the triazole synthesis. For example, 4-azidopyridine-3-sulfonamide can be used as a precursor to generate pyridine rings substituted with both a triazole and a sulfonamide group. mdpi.com

Substituent Effects and Functional Group Transformations on the Triazole Ring

The introduction of different substituents, whether electron-donating or electron-withdrawing, can have a profound effect on the molecule's photophysical and biological properties. nih.gov Functional group transformations on the triazole ring are diverse. For instance, 4-amino-1,2,4-triazole derivatives can be readily converted into Schiff bases, demonstrating the reactivity of exocyclic amino groups. mdpi.comresearchgate.net The triazole ring itself is very stable, allowing for a broad range of substituents to be introduced around the core structure. nih.gov General methods for synthesizing substituted 1,2,4-triazoles often involve the cyclization of intermediates derived from hydrazines, amidines, or nitriles, offering multiple pathways to introduce desired functional groups. rsc.orgorganic-chemistry.orgnih.gov

Hybrid Molecule Construction (e.g., Schiff Bases, other heterocyclic fusions)

A significant area of research focuses on constructing hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties. This approach aims to create multifunctional molecules with potentially enhanced or novel properties.

Schiff Bases: A prevalent strategy involves the synthesis of Schiff bases. This is typically achieved by condensing an amino-functionalized triazolylpyridine with various aromatic aldehydes. For example, 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine serves as a key intermediate that, upon reaction with different aldehydes, yields a series of potent Schiff base hybrids. nih.gov Similarly, other 4-amino-1,2,4-triazole derivatives can be used to generate Schiff bases under conventional heating or sonochemical methods. mdpi.comnih.gov

Heterocyclic Fusions and Linkages: The triazolylpyridine unit can be linked to other heterocyclic systems to create novel molecular architectures. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for linking the triazole moiety to other molecules. mdpi.comnih.gov This has been used to synthesize hybrids with pyrazolo[3,4-b]pyridine nih.gov and other complex structures. Other examples include the fusion or linking with thiadiazole rings, achieved by condensing 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides. Additionally, synthetic routes exist for fusing the triazole ring directly with other nitrogen-containing heterocycles like pyrazines and pyridazines. nih.gov

Analytical and Spectroscopic Characterization Techniques for Synthetic Products

The unambiguous identification and structural confirmation of synthesized this compound derivatives rely on a suite of advanced analytical and spectroscopic techniques.

Advanced Spectroscopic Profiling (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and connectivity of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. In ¹H NMR spectra of triazolylpyridine derivatives, aromatic protons of the pyridine and other phenyl substituents typically appear in the downfield region (δ 7.0-9.0 ppm). nih.govrsc.org The proton on the triazole ring often appears as a singlet. nih.gov Specific chemical shifts provide evidence for successful functionalization; for instance, the formation of a Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (HC=N) around δ 8.5-9.5 ppm. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for a Schiff Base Derivative Data for: 2-[(E)-{[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]imino}methyl]phenol nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.62 | s |

| Ar-H | 6.95 | ddd |

| Ar-H | 7.10 | dd |

| Ar-H | 7.44 | ddd |

| Ar-H | 7.81 | dd |

| Azomethine (CH=N) | 9.37 | s |

| OH | 12.01 | s |

| Triazole NH | 14.12 | s |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectra of triazole-containing compounds show characteristic bands for N-H stretching (around 3100-3200 cm⁻¹), C=N stretching (around 1600-1625 cm⁻¹), and N-N stretching (around 1020-1030 cm⁻¹). nih.gov The formation of a Schiff base is indicated by a strong absorption band for the imine (C=N) bond. mdpi.com The presence of other groups, like hydroxyl (O-H) or nitro (N-O), also gives rise to distinct, identifiable peaks. nih.gov

Table 2: Key IR Absorption Bands for Triazole Derivatives nih.govresearchgate.net

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H | 3200-3300 | Hydroxyl Stretch |

| N-H | 3100-3200 | Triazole/Amine Stretch |

| C-H (aromatic) | 3000-3100 | Aromatic C-H Stretch |

| C=N (azomethine) | 1620-1630 | Imine Stretch |

| C=N (ring) | 1600-1610 | Triazole Ring Stretch |

| N-N | 1020-1050 | Triazole Ring Stretch |

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized products. Electron impact (EI) and electrospray ionization (ESI) are common techniques used. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) confirms the expected molecular formula. impactfactor.orgmdpi.comrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. nih.govrsc.org

X-ray Crystallographic Analysis for Definitive Structural Confirmation

For derivatives of triazolylpyridine, X-ray analysis has been used to confirm the connectivity of atoms and the substitution pattern on the heterocyclic rings. mdpi.com For example, the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate revealed that the nicotinoyloxy fragment is arranged nearly perpendicular to the triazole ring, with a dihedral angle of 88.61(5)°. nih.gov In contrast, the angle between the triazole and benzene (B151609) rings was found to be much smaller at 16.54(11)°. nih.gov

Crystallographic studies also elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.govmdpi.com In the structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, for instance, molecules are linked via N–H⋯N hydrogen bonds into dimeric units. mdpi.com This detailed structural information is invaluable for understanding structure-property relationships.

Table 3: Crystallographic Data for a Representative Triazolylpyridine Derivative Data for: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5178 (5) |

| b (Å) | 23.650 (2) |

| c (Å) | 10.287 (2) |

| β (°) | 91.841 (14) |

| Volume (ų) | 1341.8 (3) |

| Z | 4 |

In-depth Analysis of this compound in Coordination Chemistry Reveals Research Gap

This lack of extensive research stands in stark contrast to its structural isomer, 2-(1H-1,2,4-triazol-3-yl)pyridine . The difference in the position of the triazole substituent on the pyridine ring (position 3 versus position 2) has profound implications for its function as a ligand, which likely explains the disparity in research focus.

The Structural Importance of Isomerism

The popularity of 2-(1H-1,2,4-triazol-3-yl)pyridine in coordination chemistry stems from its ability to act as an effective bidentate N,N'-chelating ligand. The nitrogen atom of the pyridine ring and the adjacent nitrogen atom (at position 4) of the triazole ring are perfectly positioned to form a stable, five-membered chelate ring upon coordination to a single metal ion. This chelating effect leads to the formation of thermodynamically stable mononuclear complexes, such as [Fe(L)₃]²⁺, where 'L' is the bidentate ligand. nih.gov This stability and predictable coordination mode make the 2-pyridyl isomer an ideal building block for creating discrete molecular architectures with interesting magnetic properties, such as spin crossover (SCO). nih.govresearchgate.net

In contrast, for This compound , the nitrogen donors of the pyridine and triazole rings are positioned too far apart to effectively chelate to a single metal center. The formation of a larger, and thus less stable, coordination ring is sterically and electronically unfavorable. Consequently, this ligand is expected to function primarily in a monodentate fashion (coordinating through either the pyridine or a triazole nitrogen) or, more likely, as a bridging ligand that links multiple metal centers. This bridging capability can lead to the formation of coordination polymers (1D chains, 2D layers, or 3D frameworks) rather than the discrete mononuclear complexes typical of its 2-pyridyl counterpart.

While the synthesis of coordination polymers is a vast field of study, the specific use of this compound for this purpose appears to be underexplored or not widely reported in publicly accessible literature. Research into related systems, such as 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine, where the pyridine ring is substituted at two positions, has been conducted to create coordination polymers with Co(II), Zn(II), and Cd(II). rsc.org However, this ligand is structurally distinct from the user-specified compound.

Due to the fundamental structural differences that make this compound a less effective chelator than its 2-pyridyl isomer, it has garnered significantly less attention from the research community. As a result, the detailed experimental data required to construct an in-depth article—including specific examples of complexation with a wide range of d-block and f-block metals, elucidated coordination geometries, electronic structures, and solution- or solid-state behaviors—is not available in the current body of scientific literature.

Therefore, a comprehensive and scientifically detailed article focusing solely on the coordination chemistry and metallosupramolecular applications of this compound, as per the requested outline, cannot be generated at this time.

Coordination Chemistry and Metallosupramolecular Applications of 3 1h 1,2,4 Triazol 3 Yl Pyridine

Supramolecular Architecture and Self-Assembly Processes

The ligand 3-(1H-1,2,4-triazol-3-yl)pyridine is a versatile building block in supramolecular chemistry due to its distinct coordination sites—the pyridine (B92270) nitrogen and the nitrogen atoms of the 1,2,4-triazole (B32235) ring. This dual functionality allows it to bridge metal centers, leading to the formation of intricate and well-defined supramolecular architectures through self-assembly processes.

Formation of Discrete Metallacycles and Coordination Polymers

The bifunctional nature of pyridyl-triazole ligands facilitates the construction of both discrete, closed structures like metallacycles and extended, infinite structures such as coordination polymers (CPs). The final architecture is highly dependent on the coordination preferences of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

For instance, related "click" ligands, such as 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, have been shown to form discrete [Ag(L)]+ complexes in solution. However, upon crystallization, these complexes can assemble into coordination polymers. researchgate.net Similarly, the isomeric ligand 2-(1H-1,2,4-triazol-3-yl)pyridine and its derivatives readily form stable complexes with various transition metals, acting as bidentate anionic ligands to create neutral mononuclear complexes with Co(II), Cd(II), and Rh(III). tuiasi.roresearchgate.net These examples underscore the capacity of the pyridyl-triazole scaffold to generate a diverse range of metallosupramolecular structures. The versatile coordination modes offered by the triazole moiety are key to this structural diversity. researchgate.net

The table below summarizes representative examples of coordination structures formed with pyridyl-triazole type ligands, illustrating the variety of metals and resulting architectures.

| Ligand System | Metal Ion(s) | Resulting Architecture | Reference |

| 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I), Fe(II) | Discrete complexes in solution; Coordination polymers in solid state | researchgate.net |

| 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) | Co(II), Cd(II) | Tetragonal mononuclear complexes: [Co(tzp)2], [Cd(tzp)2] | tuiasi.roresearchgate.net |

| 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) | Rh(III) | Octahedral mononuclear complex: [Rh(tzp)3] | tuiasi.roresearchgate.net |

| 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | Co(II), Zn(II), Cd(II) | 2D and 3D Coordination Polymers | chemimpex.com |

Non-Covalent Interactions Driving Supramolecular Organization

Hydrogen Bonding: In structures containing the 1H-1,2,4-triazole moiety, the N-H group is a potent hydrogen bond donor. This facilitates the formation of robust networks, often linking adjacent metallacycles or polymer chains. For example, in the crystal structure of the related compound 3-pyridin-2-yl-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network primarily by N—H···N hydrogen bonds. nih.gov C—H···N and C—H···O interactions can also play significant roles in stabilizing the crystal packing. rsc.org

π–π Stacking: The aromatic pyridine and triazole rings are prone to π–π stacking interactions, which are crucial for the stabilization of layered or columnar supramolecular structures. These interactions occur between adjacent rings, with typical centroid-to-centroid distances in the range of 3.4 to 3.9 Å. rsc.orgacs.orgorganic-chemistry.org The relative orientation of the rings (e.g., parallel-displaced or T-shaped) is a key determinant of the strength of the interaction and the resulting architecture. In some structures, centrosymmetric π–π stacking interactions are observed between triazole and benzene (B151609) groups of neighboring molecules. rsc.orgorganic-chemistry.org

The interplay of these non-covalent forces is fundamental in crystal engineering, allowing for the rational design of materials with specific topologies and properties.

| Type of Interaction | Description | Typical Distance/Geometry | Reference |

| Hydrogen Bonding | Involves a hydrogen atom bonded to an electronegative atom (like N) and another electronegative atom. | N-H···N, C-H···N, C-H···O | nih.govrsc.org |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Ring-centroid separation of ~3.4–3.9 Å | rsc.orgacs.org |

| C–H···π Interactions | A weak hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor. | H to ring centroid distance varies | rsc.org |

Catalytic Applications in Organic and Organometallic Transformations

The ability of this compound and its isomers to form stable complexes with a wide array of transition metals makes them attractive ligands for catalysis. chemimpex.com The metal-ligand complexes can function as either homogeneous or heterogeneous catalysts for various organic and organometallic reactions.

Homogeneous and Heterogeneous Catalysis Utilizing Metal-3-(1H-1,2,4-triazol-3-yl)pyridine Complexes

Metal complexes incorporating pyridyl-triazole ligands have demonstrated activity in several catalytic transformations. The specific application often depends on the choice of the metal center.

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the reaction medium along with the reactants.

Dehydrogenation Reactions: Iridium(III) and Rhodium(III) complexes with related 1-pyridyl-1,2,3-triazole ligands have been investigated for acceptor-free alcohol dehydrogenation, a key process in green chemistry. acs.org

Polymerization: Ruthenium(II) complexes bearing 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands have been used to initiate the ring-opening polymerization of ε-caprolactone, demonstrating their utility in polymer synthesis. nih.gov

Cross-Coupling Reactions: Palladium(II) complexes with bidentate pyridine-triazole ligands have shown catalytic activity for Suzuki-Miyaura coupling reactions. acs.org Copper(I) complexes with 1,2,3-triazol-5-ylidene ligands, derived from triazolium salts, are highly efficient catalysts for azide-alkyne cycloaddition ("click") reactions. organic-chemistry.org

Heterogeneous Catalysis: While less common for this specific ligand, related metal-organic frameworks (MOFs) built from similar linking units can act as heterogeneous catalysts, offering advantages in catalyst separation and recycling. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been achieved using a copper(II) coordination polymer, highlighting the potential of such materials in catalysis. researchgate.net

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The structure of the pyridyl-triazole ligand is a critical determinant of the resulting catalyst's activity and selectivity. Subtle modifications to the ligand backbone can have profound effects on the electronic and steric properties of the metal center.

Electronic Effects: The electronic properties of the ligand influence the electron density at the metal center, which in turn affects its reactivity. A systematic study of fac-[Re(CO)₃Cl] complexes with a series of electronically tuned [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands demonstrated this principle. It was found that the 1,2,3-triazolyl unit can act as an electronic insulator, with the nature of the 'R' substituent dictating the polarization of the metal-to-ligand charge transfer (MLCT). For most substituents, the MLCT is directed to the pyridine moiety, but when an electron-withdrawing nitro group (R = 4-nitrophenyl) is used, the MLCT is redirected to the triazole-R part of the ligand. acs.org This ability to tune the electronic character is crucial for optimizing catalytic cycles.

Steric Effects and Isomerism: The steric bulk of substituents on the ligand can control substrate access to the catalytic site, thereby influencing selectivity. Furthermore, the isomeric form of the ligand is important. For example, studies on palladium(II) complexes indicate that those formed with 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine ligands are more stable than complexes made with the isomeric [(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine "click" ligands. acs.org The coordination mode itself, whether as a simple triazole or as a mesoionic carbene (MIC), also drastically alters the ligand's donor strength. Rhenium(I) complexes with triazolylidene (MIC) ligands show a much stronger electron donor effect compared to their 1,2,3-triazole-based analogues. rsc.org This enhanced donor capacity can significantly impact catalytic performance, as seen in the high efficiency of copper(I)-MIC complexes in click reactions. organic-chemistry.org

Biological Activities and Medicinal Chemistry Research on 3 1h 1,2,4 Triazol 3 Yl Pyridine and Its Derivatives

Antimicrobial Activity Profile

Derivatives of 3-(1H-1,2,4-triazol-3-yl)pyridine have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and to a lesser extent, antiviral properties.

Evaluation of Antibacterial Efficacy Against Bacterial Strains

The antibacterial potential of this compound derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety showed that some compounds exhibited significant antibacterial activity. mdpi.com

Research into pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which are structurally related to the core scaffold, has also yielded compounds with moderate antibacterial effects against Bacillus subtilis and Staphylococcus aureus. japsonline.com Some derivatives also displayed activity against Escherichia coli. japsonline.com The introduction of a triazole-3-thiol moiety is believed to contribute to the antibacterial activity, with the nature of the side chain influencing the spectrum and potency. researchgate.net

One study reported that certain 1,2,4-triazole derivatives exhibited remarkable selectivity against Bacillus subtilis. nih.gov Furthermore, the fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as in triazolo[4,3-a]pyrazine derivatives, has led to compounds with antibacterial activity comparable to ampicillin (B1664943) against S. aureus and E. coli. nih.gov These compounds are thought to exert their effect by disrupting the bacterial cell membrane and inhibiting essential enzymes like DNA gyrase and topoisomerase IV. nih.gov

| Compound/Derivative Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 1,2,4-Triazole-Pyridine Hybrids | Not specified in detail | Significant antibacterial activity reported. mdpi.com |

| Pyrazolo[3,4-b]pyridines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Moderate activity against B. subtilis and S. aureus; some activity against E. coli. japsonline.com |

| Thieno[2,3-b]pyridines | Bacillus subtilis, Staphylococcus aureus | Moderate activity against B. subtilis and S. aureus. japsonline.com |

| 3-(5-Acylamino triazolyl)-naphthyridinones | Bacillus subtilis | Remarkable selectivity against B. subtilis. nih.gov |

| Triazolo[4,3-a]pyrazine Derivatives | Staphylococcus aureus, Escherichia coli | Activity comparable to ampicillin. nih.gov |

Assessment of Antifungal Potency Against Fungal Pathogens

The antifungal properties of this compound derivatives are a significant area of investigation. A study on novel 1,2,4-triazole derivatives with a pyridine moiety revealed that some compounds displayed excellent fungicidal activities against Stemphylium lycopersici, Fusarium oxysporum sp. cucumerinum, and Botrytis cinerea. mdpi.com

The 1,2,4-triazole scaffold is a core component of several clinically used antifungal drugs, and its incorporation into pyridine-containing molecules is a strategic approach to developing new antifungal agents. nih.govresearchgate.net Research has shown that derivatives of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones exhibit activity against Candida albicans and Candida glabrata. nih.gov

Furthermore, the synthesis of 1H-1,2,3-triazole and carboxylate analogues of metronidazole (B1676534) has yielded compounds with potent inhibition of fungal growth. beilstein-journals.org The hybridization of the 1,2,3-triazole moiety with pyridine has also been explored, with some of the resulting compounds showing antifungal activity. nih.gov

| Compound/Derivative Class | Fungal Pathogens Tested | Observed Activity |

|---|---|---|

| 1,2,4-Triazole-Pyridine Hybrids | Stemphylium lycopersici, Fusarium oxysporum sp. cucumerinum, Botrytis cinerea | Excellent fungicidal activities. mdpi.com |

| 3-(1,2,4-Triazol-3-yl)-4-thiazolidinones | Candida albicans, Candida glabrata | Antifungal activity observed. nih.gov |

| 1H-1,2,3-Triazole and Carboxylate Analogues of Metronidazole | Not specified | Potent inhibition of fungal growth. beilstein-journals.org |

| 1,2,3-Triazolyl-Pyridine Hybrids | Not specified | Antifungal activity reported. nih.gov |

Investigation of Antiviral Properties

While less extensively studied than their antibacterial and antifungal activities, the antiviral potential of this compound derivatives is an emerging area of research. The 1,2,4-triazole nucleus itself is known to be a key pharmacophore in various antiviral drugs, including those effective against HIV, hepatitis viruses, and influenza virus. researchgate.neteurekaselect.com

One study synthesized a series of 1,2,4-triazole derivatives but found no in vitro antiviral activity against a panel of viruses including HIV-1, HIV-2, and various herpes and influenza viruses for the tested compounds. researchgate.net However, the broad antiviral potential of the triazole scaffold suggests that further structural modifications of this compound could lead to the discovery of potent antiviral agents. researchgate.neteurekaselect.com

Anticancer Research and Cytotoxicity Studies

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a major focus of medicinal chemistry research, revealing promising candidates for anticancer drug development.

Inhibition of Proliferative Activity in Various Cancer Cell Lines

A number of studies have demonstrated the antiproliferative activity of this compound derivatives across a range of human cancer cell lines. For example, a series of novel 1,2,4-triazole-pyridine hybrid derivatives showed moderate to potent anticancer activities against the murine melanoma (B16F10) cell line. researchgate.net Another study on beilstein-journals.orgnih.govresearchgate.nettriazolo[1,5-a]pyridinylpyridines reported antiproliferative activities against human colorectal carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cell lines. nih.gov

Derivatives of pyrazolo[3,4-b]pyridine have also been evaluated for their anticancer potential, with some compounds showing remarkable activity against lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cell lines. researchgate.net Specifically, one derivative exhibited high activity with low IC50 values against these cell lines. researchgate.net The combination of 1,2,3-triazole and pyridine moieties has also yielded compounds with promising anticancer activity against hepatocellular carcinoma (HepG2) cells. nih.gov

| Compound/Derivative Class | Cancer Cell Lines Tested | Observed Activity |

|---|---|---|

| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | Moderate to potent anticancer activity. researchgate.net |

| beilstein-journals.orgnih.govresearchgate.netTriazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities. nih.gov |

| Pyrazolo[3,4-b]pyridine Derivatives | A-549, HEPG2, HCT-116 | Remarkable anticancer activities, with one compound showing high potency. researchgate.net |

| 1,2,3-Triazolyl-Pyridine Hybrids | Hepatocellular Carcinoma (HepG2) | Promising anticancer activity. nih.gov |

Structure-Activity Relationships Governing Antitumor Effects

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent anticancer agents. For 1,2,4-triazole derivatives, the nitrogen atoms in the triazole ring are thought to play a key role in binding to biological targets through hydrogen bonding. pensoft.net

In a study of 1,2,3-triazole-containing pyridine derivatives, it was found that a methoxy (B1213986) group on the 2-arylpyridine moiety and a 3-phenoxy group on the benzyl (B1604629) group were favorable for antiproliferative activity against A549 lung cancer cells. nih.gov Another study on pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles identified that a small substituent like chlorine on one side and an aromatic group on the pyridine ring optimized the anticancer and anti-tubulin activity. nih.gov

The development of 1,2,4-triazole-pyridine hybrids has also been guided by SAR principles. For instance, the reaction of a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid with different substituted benzyl derivatives produced a series of compounds with varying anticancer activities, highlighting the importance of the substituent on the benzyl ring. researchgate.net

Computational Approaches in Drug Discovery (e.g., Molecular Docking, In Silico Screening)

Computational methods, particularly molecular docking and in silico screening, have become indispensable tools in the rational design and discovery of novel drug candidates based on the this compound scaffold. These techniques provide valuable insights into the potential binding interactions between the designed molecules and their biological targets at a molecular level, thereby guiding the synthesis of more potent and selective compounds.

Molecular docking studies have been instrumental in predicting the binding affinities and interaction modes of 1,2,4-triazole-pyridine hybrids with various protein targets. For instance, in the pursuit of anticancer agents, the docking of 1,2,3-triazolyl-pyridine hybrids with the Aurora B kinase has been investigated. Although this study focused on the 1,2,3-triazole isomer, the findings highlight the potential of the pyridine-triazole combination to interact with key amino acid residues within a protein's active site. For example, a phenyl-substituted pyridine moiety was shown to form π-π, π-cation, and π-sigma interactions with residues such as Tyr156, Lys106, and Leu83. nih.gov The introduction of electron-donating groups, like a methoxy group, on the phenyl ring was found to enhance the binding energy. nih.gov

In the context of xanthine (B1682287) oxidase inhibition, molecular modeling has been employed to rationalize the inhibitory activity of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives. These studies help in understanding the structure-activity relationships (SARs) by visualizing the interactions within the enzyme's binding pocket. acs.org Similarly, for potential antimicrobial agents, docking studies of 1,2,4-triazole-pyridine hybrids against dihydrofolate reductase have shown good docking scores, indicating a strong potential for enzyme inhibition.

The power of in silico screening lies in its ability to virtually test large libraries of compounds against a specific target. This approach has been used to identify potential inhibitors from a series of 1,2,4-triazole derivatives for various enzymes. The binding free energies calculated from these screenings help in prioritizing compounds for synthesis and further biological evaluation.

Table 1: Molecular Docking Studies of Pyridine-Triazole Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Observed Binding Energy (kcal/mol) | Reference |

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | Tyr156, Lys106, Leu83 | -8.6 to -10.5 | nih.gov |

| 5-Benzyl-3-pyridyl-1H-1,2,4-triazole | Xanthine Oxidase | Not specified in abstract | IC50 of 0.16 μM for the most promising compound | acs.org |

Diverse Pharmacological Actions

The structural motif of this compound is a versatile scaffold that has given rise to derivatives with a wide spectrum of pharmacological activities. Researchers have successfully synthesized and evaluated numerous analogues, demonstrating their potential in various therapeutic areas.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-triazole have been extensively investigated for their anti-inflammatory and analgesic potential. The hybridization of the 1,2,4-triazole ring with a pyridine moiety has been a key strategy in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. mdpi.com

Research has shown that certain 1,2,4-triazole derivatives exhibit significant anti-inflammatory activity, which is often attributed to the inhibition of cyclooxygenase (COX) enzymes. For example, a study on 5-pyridin-2-yl-1H- nih.govacs.orgstmjournals.intriazole-3-carboxylic acid ethyl ester demonstrated a significant anti-inflammatory effect in an egg albumin denaturation assay, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL. nih.gov This in vitro model suggests the compound's ability to inhibit protein denaturation, a hallmark of inflammation. nih.gov Furthermore, some triazole derivatives have shown superior analgesic potential in various animal models, such as the acetic acid-induced writhing test and the hot plate method. nih.govbiomedpharmajournal.org For instance, certain derivatives with chloro, nitro, methoxy, hydroxy, and bromo substitutions have displayed excellent analgesic activity. nih.gov

Enzyme Inhibition Studies (e.g., Xanthine Oxidase Inhibition)

The 1,2,4-triazole nucleus is a recognized pharmacophore for enzyme inhibition, and its incorporation into a pyridine structure has yielded potent inhibitors of various enzymes, most notably xanthine oxidase (XO). XO is a key enzyme in purine (B94841) metabolism, and its inhibition is a crucial strategy for the treatment of hyperuricemia and gout.

A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed as analogues of the known XO inhibitor topiroxostat. acs.org The in vitro evaluation of their XO inhibitory activity revealed that these compounds are a promising scaffold for this target. acs.org The most potent compound in this series, with a 3'-nitro and a 4'-sec-butoxy substitution on the benzyl moiety, exhibited an IC50 value of 0.16 μM. acs.org This highlights the potential of the 3-(pyridin-3-yl)-1H-1,2,4-triazole core in designing novel XO inhibitors. Other studies on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives have also reported significant XO inhibitory activity, further underscoring the importance of the triazole scaffold in targeting this enzyme. researchgate.net

Investigation of Antidiabetic and Diuretic Potential

The exploration of this compound derivatives has extended to their potential as antidiabetic and diuretic agents. The triazole ring system is known to be a key feature in various antidiabetic compounds, primarily through the inhibition of enzymes like α-glucosidase. stmjournals.inpopline.org Inhibition of this enzyme delays carbohydrate digestion and reduces postprandial blood glucose levels. stmjournals.in While direct studies on this compound for antidiabetic activity are emerging, the broader class of triazole derivatives has shown significant promise. For instance, some 1,2,3-triazole derivatives have demonstrated potent α-amylase and α-glucosidase inhibitory activities. nih.govnih.gov

The diuretic potential of triazole derivatives has also been investigated. Although specific studies on this compound are limited, research on other 1,2,4-triazole derivatives has indicated their ability to increase urine output. For example, studies on 4- and 3-thio-substituted 1,2,4-triazoles have been conducted to establish their diuretic activity. nih.gov

Antioxidant and Antiradical Activity

The antioxidant properties of this compound derivatives are another area of active research. The ability of these compounds to scavenge free radicals is crucial in combating oxidative stress, which is implicated in numerous diseases. The antioxidant activity of triazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Theoretical studies on 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol have provided insights into its free radical scavenging potential. nih.gov Experimental assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to quantify the antioxidant capacity of various triazole-pyridine derivatives. nih.gov For example, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol showed an IC50 value of 2.2 × 10–3 M in the DPPH assay. nih.gov The antioxidant potential of these compounds is influenced by the nature and position of substituents on the pyridine and triazole rings.

Elucidation of Biological Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. Research in this area is focused on identifying the specific cellular pathways and molecular targets modulated by these compounds.

The anti-inflammatory effects of many triazole derivatives are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. biomedpharmajournal.orgmdpi.com Some studies have shown that pyridine derivatives can increase the release of prostaglandin (B15479496) E2-like substances. popline.org The inhibition of COX-2, the inducible isoform of the enzyme, is a particularly desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. biomedpharmajournal.org

The mechanism of xanthine oxidase inhibition by triazole derivatives is thought to involve the interaction of the triazole ring with the molybdenum center in the enzyme's active site. nih.gov This interaction can be non-covalent, involving hydrogen bonds and hydrophobic interactions, or in some cases, covalent, leading to irreversible inhibition. nih.gov Molecular docking studies provide a model for how these inhibitors fit into the active site and interact with key amino acid residues. acs.org

The antidiabetic activity of triazole derivatives is often linked to the inhibition of α-glucosidase. stmjournals.in The mechanism of inhibition typically involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. This leads to a slower absorption of glucose from the intestine into the bloodstream.

The antioxidant mechanism of triazole derivatives primarily involves the transfer of a hydrogen atom from the antioxidant molecule to a free radical, a process known as the hydrogen atom transfer (HAT) mechanism. nih.govfrontiersin.org The ease with which this hydrogen atom can be abstracted, measured by the bond dissociation enthalpy (BDE), is a key determinant of the compound's antioxidant activity. frontiersin.org

Table 2: Pharmacological Activities and Investigated Mechanisms of this compound Derivatives

| Pharmacological Activity | Investigated Mechanism | Key Findings | Reference(s) |

| Anti-inflammatory | Inhibition of protein denaturation | 71.1% inhibition at 1000 µg/mL by 5-pyridin-2-yl-1H- nih.govacs.orgstmjournals.intriazole-3-carboxylic acid ethyl ester. | nih.gov |

| Inhibition of Cyclooxygenase (COX) | Some derivatives show selective COX-2 inhibition. | biomedpharmajournal.orgmdpi.com | |

| Analgesic | Not fully elucidated in specific derivatives | Derivatives with various substitutions show significant activity in animal models. | nih.govbiomedpharmajournal.org |

| Xanthine Oxidase Inhibition | Interaction with the enzyme's active site | A 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative showed an IC50 of 0.16 μM. | acs.org |

| Antidiabetic | α-Glucosidase and α-amylase inhibition | Triazole derivatives show potent inhibition of these enzymes. | stmjournals.innih.govnih.gov |

| Antioxidant | Free radical scavenging (DPPH, ABTS assays) | 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol showed an IC50 of 2.2 × 10–3 M (DPPH). | nih.gov |

| Hydrogen Atom Transfer (HAT) | Theoretical studies support this as a primary mechanism. | nih.govfrontiersin.org |

Identification of Molecular Targets and Ligand-Receptor Interactions

Derivatives of the this compound scaffold have been identified as potent inhibitors of several key protein targets implicated in disease, particularly in cancer. The versatility of this core structure allows it to interact with a range of enzymes and receptors through various non-covalent interactions.

Key molecular targets identified for this class of compounds include several receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that control growth, proliferation, and angiogenesis. Notably, derivatives have been developed as potent dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor-2), two RTKs whose dysregulation is a hallmark of many cancers. frontiersin.org The abnormal expression of c-Met can trigger tumor growth and metastasis, making it a prime target for cancer therapy. nih.govnih.gov Similarly, VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. nih.govmdpi.com

Other identified targets include:

PIM-1 kinase , a serine/threonine kinase involved in tumorigenesis. vensel.orgnih.gov

Carbonic Anhydrase (CA) isoforms , particularly the tumor-associated hCA IX and XII. nih.govnih.gov

Aurora B kinase , which plays a role in cell division and is a target in hepatocellular carcinoma. nih.gov

Falcipain-2 , a cysteine protease from Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The interaction between these ligands and their receptor targets is governed by specific structural features. The pyridine and triazole rings, being aromatic, can participate in π-π stacking interactions with aromatic residues in the binding sites of proteins. Furthermore, the nitrogen atoms within both heterocyclic rings act as hydrogen bond acceptors, forming crucial hydrogen bonds with amino acid residues in the target's active site, a common feature in kinase inhibition. nih.govnih.gov For instance, molecular docking studies of frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives show that they bind effectively to the ATP-binding sites of both c-Met and VEGFR-2 proteins. frontiersin.org Similarly, triazolo-pyridazine analogs have been shown to interact with key residues like LYS67 and ASP186 in the active site of PIM-1 kinase. vensel.org

Table 1: Molecular Targets and Inhibitory Activity of Selected Triazole-Pyridine Derivatives

| Derivative Class | Molecular Target(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives | c-Met / VEGFR-2 | c-Met: 26.00 nM VEGFR-2: 2.6 µM (for compound 17l) | frontiersin.org |

| Pyrazolo[3,4-b]pyridine derivatives | c-Met | IC50 values in the nano range | nih.gov |

| Triazolo-pyridine benzenesulfonamides | Carbonic Anhydrase (hCA IX) | Effective inhibition, specific values vary by compound | nih.gov |

| Pyridine-derived compounds | VEGFR-2 | 0.12 µM (for compound 10) | nih.gov |

| 1,2,3-triazolyl-pyridine hybrids | Aurora B kinase | Potent activity against HepG2 cell lines | nih.gov |

| frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides | Falcipain-2 | IC50 = 2.24 µM (for most active compound) | nih.gov |

Pathway Modulation and Cellular Responses

By inhibiting specific molecular targets, this compound derivatives can modulate critical intracellular signaling pathways, leading to a variety of desired cellular responses, such as the suppression of tumor growth.

Inhibition of RTKs like c-Met and VEGFR-2 directly impacts their downstream signaling cascades. For example, a promising frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivative, compound 17l , was shown to interfere with the intracellular c-Met signaling pathway in A549 lung cancer cells. frontiersin.org This interference leads to significant cellular consequences. The same study demonstrated that this compound could inhibit the growth of A549 cells by inducing cell cycle arrest in the G0/G1 phase and promoting late-stage apoptosis (programmed cell death). frontiersin.org

Further research into related triazolo-pyridazine derivatives targeting both c-Met and Pim-1 kinases revealed modulation of the PI3K/AKT/mTOR pathway , a central regulator of cell proliferation, survival, and growth. nih.gov The most potent compound from this series, 4g , was found to decrease the levels of phosphorylated PI3K, AKT, and mTOR, while significantly increasing the level of caspase-9, a key initiator of apoptosis. nih.gov This ultimately led to the induction of apoptosis in MCF-7 breast cancer cells, with the apoptotic rate being 29.61 times higher than in control cells. nih.gov

In other contexts, these derivatives have shown the ability to modulate inflammatory pathways. Certain (1,2,4)triazolo[4,3-a]pyridine compounds were found to suppress the translocation of NF-κB p65 and the expression of inflammatory genes in macrophages. nih.gov NF-κB is a crucial transcription factor that regulates the cellular response to inflammation. nih.gov

Table 2: Pathway and Cellular Effects of Selected Triazole-Pyridine Derivatives

| Derivative/Class | Modulated Pathway | Observed Cellular Response | Cell Line | Reference |

|---|---|---|---|---|

| Compound 17l ( frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine) | c-Met signaling | Inhibited cell growth, G0/G1 phase arrest, late apoptosis | A549 (Lung) | frontiersin.org |

| Compound 4g (triazolo[4,3-b]pyridazine) | PI3K/AKT/mTOR, Caspase-9 | S phase arrest, apoptosis induction | MCF-7 (Breast) | nih.gov |

| (1,2,4)triazolo[4,3-a]pyridine derivatives | NF-κB signaling | Suppressed NF-κB p65 translocation, inhibited inflammatory gene expression | RAW264.7 (Macrophage) | nih.gov |

| Pyridine-quinoline hybrids | Caspase 3/7 activation | Apoptosis induction | HepG-2 (Liver) | nih.gov |

Structure-Activity Relationship (SAR) and Rational Drug Design

Impact of Structural Modifications on Efficacy and Selectivity

The biological activity of this compound derivatives is highly dependent on their specific substitution patterns. Structure-activity relationship (SAR) studies aim to understand how modifying different parts of the molecule affects its potency and selectivity, providing a roadmap for designing more effective drugs.

SAR studies on various triazole-pyridine series have yielded key insights:

Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly influence biological activity. For antiproliferative compounds, the position of substituents is crucial. For example, in one series of pyridine derivatives, placing CH₃ and NO₂ groups in the para position enhanced activity, while substitutions at the ortho and meta positions were less effective. mdpi.com

Modifications of Terminal Groups: In a series of dual c-Met/VEGFR-2 inhibitors based on a frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine core, the nature of the terminal hydrophobic group was critical. frontiersin.org Replacing a benzene (B151609) ring with pyridine or thiophene (B33073) structures, and introducing substituents like a 2-pyridine group or a trifluoromethyl-pyrazole, led to compounds with improved antiproliferative activity and kinase inhibition. frontiersin.org

Linker Modifications: The linker connecting the core heterocycle to other parts of the molecule is vital. In one study, replacing a photo-unstable butadiene bridge with a stable 1,2,3-triazole ring was explored to create probes for tau protein. nih.gov

Selectivity: Structural changes can also tune the selectivity of inhibitors. For carbonic anhydrase inhibitors, attaching a triazolo-pyridine moiety to a benzenesulfonamide (B165840) core resulted in compounds that were highly selective for the tumor-associated hCA IX isoform over the off-target cytosolic isoforms hCA I and hCA II. nih.gov

Table 3: Examples of Structure-Activity Relationship (SAR) Findings

| Derivative Series | Structural Modification | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Quinazoline–triazole derivatives | Introduction of a sulfonamide moiety at the N-3 position of quinazoline. | Increased VEGFR-2 inhibitory activity. | nih.gov |

| Pyridine derivatives | Insertion of OH and CH₃ groups. | Increased polarity and resulted in the best antiproliferative results against several melanoma cell lines (IC50 = 1.5-1.7 nM). | mdpi.com |

| frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine series | Introduction of a 2-pyridine group into a 5-methylthiazole (B1295346) ring. | Better antiproliferative activity. | frontiersin.org |

| Benzenesulfonamide-triazole conjugates | Incorporation of a triazolo-pyridine scaffold. | High selectivity for inhibiting tumor-associated carbonic anhydrase IX. | nih.gov |

Design Principles for Optimized Bioactivity

The development of potent and selective this compound derivatives is increasingly guided by rational drug design principles, which leverage computational methods and a deep understanding of target structures.

A primary strategy is structure-based drug design , where the three-dimensional structure of the target protein is used to design molecules that fit precisely into its binding site. Molecular docking simulations are a key tool in this approach, allowing researchers to predict the binding mode and affinity of designed compounds before they are synthesized. frontiersin.orgnih.govvensel.org This was effectively used in the design of triazolo-pyridazine inhibitors of PIM-1 kinase, where docking studies confirmed that the designed analogs occupied the active site and interacted with key residues. vensel.org

Another powerful principle is the creation of dual-target or multi-target inhibitors . Since complex diseases like cancer often involve multiple signaling pathways, simultaneously inhibiting two or more key targets can offer a more effective therapeutic strategy and potentially overcome drug resistance. frontiersin.org The design of dual c-Met/VEGFR-2 and c-Met/Pim-1 inhibitors are prime examples of this approach, where pharmacophoric elements from known inhibitors of each target are combined into a single hybrid molecule. frontiersin.orgnih.gov

Other key design principles include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing a part of a known active molecule with another group (a bioisostere) that retains similar physical or chemical properties, often to improve metabolic stability, affinity, or selectivity. The replacement of an amide bond with a 1,4-disubstituted 1,2,3-triazole ring has been shown to be an effective strategy, as the triazole can mimic the hydrogen bonding interactions of the peptide bond. mdpi.com

Ligand-Based Drug Design: When the 3D structure of a target is unknown, models can be built based on the structures of known active ligands. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build a model that correlates the structural features of a set of molecules with their biological activity, which can then be used to predict the activity of new, unsynthesized compounds. vensel.orgdigitellinc.com

Fragment-Based Design: This involves introducing specific fragments known to have good biological activity or solubility into the lead compound. For example, a morpholine (B109124) group was added to a pyridine amide chain to improve the water solubility of a series of c-Met inhibitors. nih.gov

These rational design strategies, combining computational modeling with established medicinal chemistry principles, are crucial for efficiently optimizing the triazole-pyridine scaffold to produce highly potent and selective drug candidates.

Advanced Applications and Future Directions in 3 1h 1,2,4 Triazol 3 Yl Pyridine Research

Applications in Materials Science and Engineering

The integration of nitrogen-rich heterocyclic compounds like pyridyl-triazoles into material frameworks is a promising strategy for developing advanced materials with tailored properties. The lone pair electrons on the nitrogen atoms and the aromatic nature of the rings make these compounds valuable building blocks.

Derivatives of 1,2,4-triazole (B32235) are recognized for their utility in the synthesis of advanced polymers and protective coatings that offer enhanced durability and resistance to environmental degradation. The triazole ring, in particular, is known to form stable complexes, a property that can be leveraged to create cross-linked polymer networks. These networks can result in materials with improved thermal stability and mechanical strength.

While direct studies on the use of 3-(1H-1,2,4-triazol-3-yl)pyridine in this area are limited, its structural isomer, 2-(1H-1,2,4-triazol-3-yl)pyridine, has been identified as a promising component for such applications. The incorporation of the pyridyl-triazole moiety into polymer backbones can impart specific functionalities, making them suitable for creating specialized coatings. For instance, the nitrogen atoms can act as corrosion-inhibiting centers for metal surfaces, a well-documented property of triazole compounds.

Table 1: Potential Contributions of Pyridyl-Triazole Moieties to Polymer Properties

| Property Enhancement | Underlying Chemical Feature | Potential Application |

| Corrosion Resistance | Nitrogen atoms' ability to coordinate with metal surfaces, forming a protective barrier. | Anti-corrosion coatings for steel and other metals. |

| Thermal Stability | High nitrogen content and stable aromatic ring structures. | High-performance polymers for demanding environments. |

| Mechanical Strength | Potential for forming strong intermolecular interactions and cross-linking. | Durable composite materials and structural adhesives. |

Future research could focus on synthesizing polymers incorporating this compound and evaluating their performance as protective coatings, particularly for corrosion inhibition on various metal substrates.

The field of optoelectronics is actively exploring organic compounds with π-conjugated systems for applications in devices like organic light-emitting diodes (OLEDs). Compounds with donor-acceptor structures can exhibit interesting photophysical properties, including fluorescence. The combination of the electron-donating triazole ring and the electron-accepting pyridine (B92270) ring in pyridyl-triazoles makes them candidates for such materials. Studies on various 4H-1,2,4-triazole derivatives have demonstrated their potential for high fluorescence quantum yields.

Furthermore, the ability of pyridyl-triazole ligands to coordinate with transition metal ions opens pathways to creating novel magnetic materials. Research on complexes of the isomer 2-(1H-1,2,4-triazol-3-yl)pyridine with metal ions like Cobalt(II) has been conducted to investigate their magnetic properties. The resulting metal complexes can exhibit specific magnetic behaviors, such as those seen in single-molecule magnets or spin-crossover materials, depending on the metal center and coordination geometry. The investigation into derivatives of 1,2,4-triazole has also highlighted their potential for nonlinear optical (NLO) applications, which are crucial for developing materials for optoelectronics.

Contributions to Analytical Chemistry

The inherent ability of the 1,2,4-triazole and pyridine rings to chelate metal ions is a key feature for their application in analytical chemistry.

The nitrogen atoms in the this compound structure can act as binding sites for various metal ions. This chelating property allows the compound and its derivatives to serve as reagents for the detection and quantification of metals. The formation of a complex between the ligand and a metal ion can lead to a measurable change in the solution's physical properties, such as its color (colorimetric sensing) or fluorescence.

For example, a study involving 2-(1H-1,2,4-triazol-3-yl)pyridine demonstrated that its complexation with Cobalt(II) ions leads to a quenching of its natural fluorescence. This phenomenon provides a basis for developing a fluorescent sensor for the detection of Co(II) in aqueous solutions, with potential applications in monitoring wastewater. The selectivity and sensitivity of such sensors can be tuned by modifying the ligand's structure.

Table 2: Sensing Mechanisms for Metal Ion Detection

| Detection Method | Principle | Target Analyte Example | Reference Compound |

| Fluorescence Quenching | Metal ion binding reduces the fluorescence intensity of the reagent. | Cobalt(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine |

| Colorimetry | Metal-ligand complex formation results in a distinct color change visible to the naked eye or measurable by spectrophotometry. | Various Transition Metals | General Triazole Derivatives |

Future work could systematically evaluate the binding affinity of this compound towards a range of metal ions to develop selective sensors for environmental or industrial monitoring.

Role in Agricultural Chemical Development

The 1,2,4-triazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercially successful fungicides and herbicides.

Many antifungal agents function by inhibiting specific enzymes in pathogens, such as lanosterol (B1674476) 14α-demethylase, which is crucial for fungal cell membrane synthesis. The nitrogen-containing triazole ring is key to this inhibitory activity. It is suggested that compounds like 2-(1H-1,2,4-triazol-3-yl)pyridine serve as vital components in the development of new fungicides and herbicides designed to protect crops. The broad biological activity of 1,2,4-triazole derivatives makes them a continuing focus of research for new and more effective crop protection agents.

The development of novel agrochemicals often involves synthesizing and screening libraries of related compounds to identify structures with high efficacy and favorable safety profiles. The exploration of different isomers, such as this compound, and their derivatives is a standard part of the research and development process in this industry.

Emerging Research Areas and Interdisciplinary Prospects

The pyridine and 1,2,4-triazole rings are significant scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents. researchgate.net The hybrid structure, this compound, combines the features of both, offering extensive possibilities for synthetic modification and diverse applications. researchgate.netchemimpex.com Research into this and related triazole-pyridine compounds is evolving, branching into new interdisciplinary fields that promise to accelerate discovery and development.

Integration with Computational Chemistry and Artificial Intelligence for Drug Discovery

The vastness of "chemical space," with a potential 10^60 drug-like compounds, presents a significant hurdle in drug discovery, as only a tiny fraction have ever been synthesized. nih.gov Computational chemistry and artificial intelligence (AI) are emerging as critical tools to navigate this space more efficiently. For scaffolds like this compound, these technologies enable the predictive design and evaluation of novel derivatives, saving time and resources.

In silico docking studies are frequently employed to investigate the interactions between triazolyl-pyridine hybrids and target proteins. nih.gov For instance, computational analyses have been used to identify and optimize 1,2,3-triazolyl-pyridine hybrids as potential inhibitors of human Aurora B kinase, a target in cancer therapy. nih.gov These models help predict binding affinities and modes, guiding the synthesis of more potent and selective candidates. Molecular docking has also been successfully applied to study bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit, with results that align well with experimental data on their neurotropic activity. nih.gov

The integration of AI and machine learning can further enhance these efforts by developing predictive models for activity, toxicity, and pharmacokinetic properties (ADMET). By analyzing large datasets of known compounds and their biological activities, AI algorithms can identify novel molecular patterns associated with desired therapeutic effects, steering the design of new this compound derivatives with improved profiles. This predictive power is essential for overcoming the empirical nature of much of the traditional drug development process. nih.gov

Table 1: Computational Approaches in Triazole-Pyridine Research

| Computational Method | Application | Research Focus Example | Reference |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Investigating interactions between triazolyl-pyridine hybrids and Aurora B kinase. | nih.gov |

| In Silico ADMET Prediction | Estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a compound. | Evaluating drug-likeness of newly designed 1,2,3-triazolyl-pyridine hybrids. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between chemical structure and biological activity. | Correlating structural features of triazolopyridines with their antimicrobial activity. | lpnu.ua |

| PM3 Calculation | A semi-empirical quantum mechanics method to calculate molecular structures and energies. | Proposing structures for metal complexes of 1,2,4-triazole Schiff bases. | researchgate.net |

Sustainable Synthesis and Green Chemistry Approaches

In response to growing environmental concerns, a paradigm shift towards green chemistry is reshaping the synthesis of heterocyclic compounds. rsc.org For this compound and its derivatives, this involves developing methods that are more atom-economical, use less hazardous reagents, and minimize waste.

Recent advancements include metal-free synthetic processes and the use of environmentally benign reaction media. organic-chemistry.orgrsc.org For example, an electrochemically induced desulfurative cyclization provides a route to 3-amino- nih.govorganic-chemistry.orgnih.gov-triazolo pyridines without the need for transition metals or external oxidants. organic-chemistry.org Similarly, the use of polyethylene (B3416737) glycol as a recyclable reaction medium has been shown to be an economic and potentially scalable method for the synthesis of N-fused 1,2,4-triazoles. organic-chemistry.org

The development of continuous-flow reactors offers another significant step towards sustainable synthesis. A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid using a flow reactor demonstrated higher yields and safer handling of high-energy intermediates compared to traditional batch routes. rsc.org This methodology could be adapted for the construction of other functionalized 1,2,4-triazoles, promoting both efficiency and environmental responsibility. rsc.org Furthermore, the use of biodegradable solvents like Cyrene™ in "click chemistry" for synthesizing 1,2,3-triazoles allows for product isolation via simple precipitation in water, which eliminates the need for organic solvent extractions and chromatographic purification. nih.gov

Table 2: Comparison of Synthesis Methods for Triazole Derivatives

| Feature | Traditional Synthesis | Green Chemistry Approach | Reference |

| Catalysts | Often relies on palladium or other heavy metals. | Utilizes metal-free conditions, electrochemistry, or benign catalysts like ceric ammonium (B1175870) nitrate. | organic-chemistry.org |

| Solvents | Commonly uses volatile organic compounds (VOCs) like DMF or DMSO. | Employs water, polyethylene glycol (PEG), or biodegradable solvents like Cyrene™. | organic-chemistry.orgnih.gov |

| Process | Typically batch processing, which can be inefficient and difficult to scale. | Continuous-flow processes allow for better control, safety, and scalability. | rsc.org |

| Purification | Often requires column chromatography, generating significant solvent waste. | Product isolation by precipitation, reducing the need for chromatography. | nih.gov |

| Atom Economy | May involve multi-step reactions with protecting groups, leading to lower atom economy. | One-pot, tandem reactions that are more atom-economical and selective. | rsc.org |

Challenges and Opportunities in the Translational Research of this compound

Translational research aims to bridge the gap between basic scientific discoveries and their application to improve human health, a process fraught with challenges. nih.goved.gov For compounds like this compound, moving from a promising "hit" in a laboratory screen to a viable therapeutic agent requires overcoming significant hurdles in chemistry, biology, and clinical development.

A primary challenge lies in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. Research on a series of 3-thio-1,2,4-triazole compounds targeting Mycobacterium tuberculosis identified potent analogs but also revealed suboptimal ADME characteristics that required further optimization to address metabolic liabilities. nih.gov Synthetic chemistry plays a crucial role here, as modifications to the core structure are needed to improve bioavailability and metabolic stability without sacrificing potency. For example, initial synthetic routes for some analogs can be challenging; the presence of certain functional groups, like a terminal acetylene (B1199291), can interfere with the cyclization reaction needed to form the triazole ring. nih.gov

Another significant opportunity lies in overcoming mechanisms of drug resistance. In the development of antitubercular agents, resistance often emerges through mutations in bacterial activating enzymes. nih.gov Research on nitro-containing 1,2,4-triazolyl pyridines showed that their activation was dependent on the F420-dependent nitroreductase Ddn, similar to the drug pretomanid. nih.gov A key opportunity arose from this finding: by designing analogs with non-nitro groups, researchers were able to circumvent this specific resistance mechanism, providing a foundation for a new class of compounds. nih.gov This highlights the importance of understanding the mechanism of action and potential resistance pathways early in the development process.

Successfully navigating the translational pathway requires an integrative, multidisciplinary approach that combines synthetic chemistry, molecular biology, and pharmacology with predictive computational models to create interventions that are not just effective, but also predictable and efficient. nih.gov

Table 3: Translational Research: Challenges and Opportunities

| Challenge | Opportunity | Example from Triazole Research | Reference |